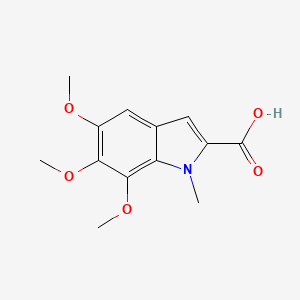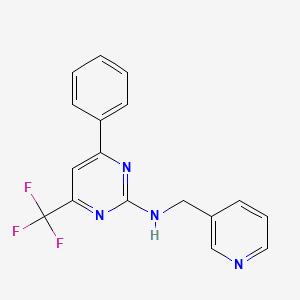
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a member of pyrimidines.
Aplicaciones Científicas De Investigación
Polyimide Synthesis and Characterization : This compound has been used in the synthesis of novel polyimides, which are known for their high thermal stability, good mechanical properties, and low dielectric constants. These polyimides exhibit excellent solubility in polar solvents and can form strong, flexible films with high thermal stability and good optical transparency (Ma et al., 2010, Journal of Fluorine Chemistry).
Enhancement of Material Properties : Research has shown that incorporating the pyrimidinamine derivative into polyimides results in materials with desirable properties like higher solubility, good thermal stability, and outstanding mechanical properties. This makes them suitable for various advanced applications, including in the microelectronics industry (Wang et al., 2008, Journal of Fluorine Chemistry).
Development of Organosoluble Polyimides : Studies have demonstrated the synthesis of novel organosoluble polyimides, leveraging the compound's unique structure to enhance solubility and thermal stability. These polyimides show promise in various industrial applications due to their strong and flexible nature (Liu et al., 2002, Journal of Polymer Science Part A).
Exploration in Optical and Electronic Applications : The compound has been used in the design of fluorescent polyimides, indicating its potential in optical and electronic applications. The resulting materials show high solubility, excellent thermal stability, and strong fluorescence intensity, highlighting their suitability for high-tech optoelectronic applications (Huang et al., 2012, Designed Monomers and Polymers).
Propiedades
Nombre del producto |
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine |
|---|---|
Fórmula molecular |
C17H13F3N4 |
Peso molecular |
330.31 g/mol |
Nombre IUPAC |
4-phenyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H13F3N4/c18-17(19,20)15-9-14(13-6-2-1-3-7-13)23-16(24-15)22-11-12-5-4-8-21-10-12/h1-10H,11H2,(H,22,23,24) |
Clave InChI |
JUYPHOHITMKBLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CN=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5R,8S,9S,10S,13S,14S,17R)-1,3,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B1195732.png)
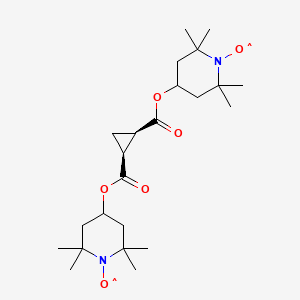
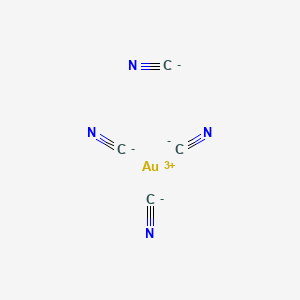
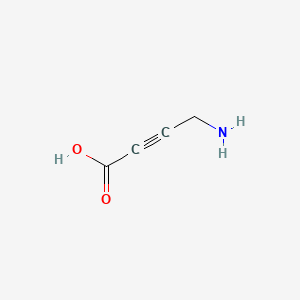
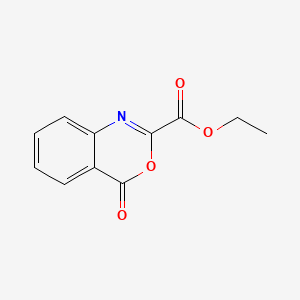
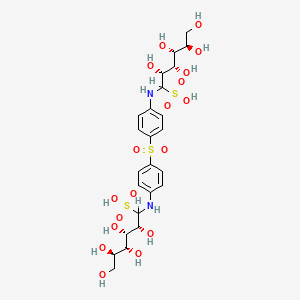
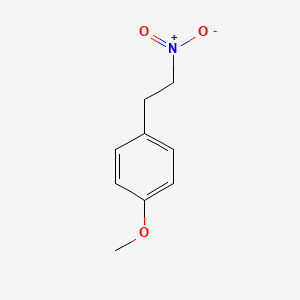

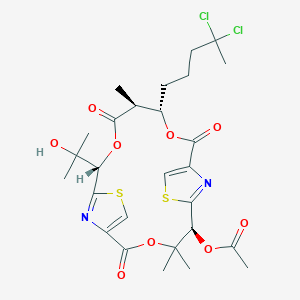
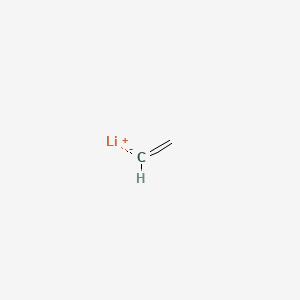
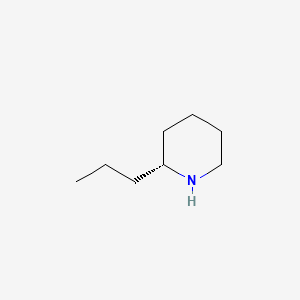
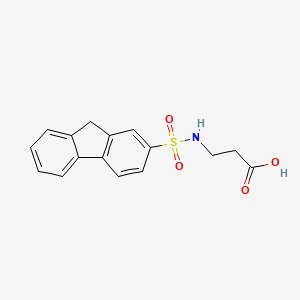
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
